molecular formula C6H6BN3O2 B1435743 {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid CAS No. 1588769-41-8

{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid

Cat. No. B1435743
CAS RN: 1588769-41-8
M. Wt: 162.94 g/mol
InChI Key: LNJFEDPCIDRFNQ-UHFFFAOYSA-N
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Description

“{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid” is a chemical compound with the CAS Number 1588769-41-8 . It has a molecular weight of 162.94 and its IUPAC name is [1,2,4]triazolo[4,3-a]pyridin-6-ylboronic acid . It is typically stored at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid” and its derivatives has been reported in various studies . For instance, a series of novel [1,2,4]triazolo[4,3-a]pyrazine derivatives were designed and synthesized for their inhibitory activities toward c-Met/VEGFR-2 kinases .


Molecular Structure Analysis

The InChI code of “{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid” is 1S/C6H6BN3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h1-4,11-12H . This provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid” has a molecular weight of 162.94 . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry . For instance, it is used in the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles .

Antimalarial Agents

A series of {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum . Two compounds showed good in vitro antimalarial activity with inhibitory concentration IC 50 = 2.24 and 4.98 μM, respectively .

Inhibitors of c-Met Kinase

Triazolo pyrazine derivatives bearing 4-oxo-pyridazinone moieties have been evaluated for their inhibitory activity against c-Met kinase . These compounds have potential applications in cancer treatment .

Dual c-Met/VEGFR-2 Inhibitors

Some derivatives of {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid have been evaluated as potential dual inhibitors of c-Met and VEGFR-2 . These compounds could have potential applications in the treatment of cancer .

Treatment of Cardiovascular Disorders

Compounds containing a 1,2,4-triazolo[1,5-a]pyridine moiety, which can be synthesized using {[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid, have been used in the treatment of cardiovascular disorders .

Treatment of Type 2 Diabetes

These compounds have also been used in the treatment of type 2 diabetes .

Treatment of Hyperproliferative Disorders

1,2,4-triazolo[1,5-a]pyridine compounds have been used in the treatment of hyperproliferative disorders .

Applications in Material Sciences

In addition to their medicinal applications, these compounds also have various applications in the field of material sciences .

Future Directions

The future directions for “{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid” and its derivatives could involve further exploration of their potential as inhibitors of the PD-1/PD-L1 interaction , as well as their potential antiviral and antimicrobial properties .

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-6-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BN3O2/c11-7(12)5-1-2-6-9-8-4-10(6)3-5/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJFEDPCIDRFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN2C=NN=C2C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[1,2,4]Triazolo[4,3-a]pyridin-6-yl}boronic acid

CAS RN

1588769-41-8
Record name {[1,2,4]triazolo[4,3-a]pyridin-6-yl}boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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